2,3-Diphenylbenzo[f]quinoxaline
Overview
Description
2,3-Diphenylbenzo[f]quinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. It is characterized by a fused benzene and pyrazine ring system with two phenyl groups attached at the 2 and 3 positions. This compound is known for its unique structural properties and has found applications in various fields, including materials science, medicinal chemistry, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphenylbenzo[f]quinoxaline typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. One common method is the reaction of 1,2-diaminobenzene with benzil in the presence of a catalyst such as titanium silicate-1 in methanol at room temperature . This reaction proceeds efficiently, yielding the desired product in high purity.
Industrial Production Methods: Industrial production of this compound often employs scalable methods that ensure high yield and purity. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact. For instance, the reaction can be carried out using molecular iodine or cerium ammonium nitrate as catalysts under reflux conditions .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenylbenzo[f]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to the corresponding dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated quinoxaline derivatives.
Scientific Research Applications
2,3-Diphenylbenzo[f]quinoxaline has a wide range of applications in scientific research:
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in photodynamic therapy and as a component in drug design.
Industry: The compound is used in the development of organic semiconductors and electroluminescent materials.
Mechanism of Action
The mechanism of action of 2,3-diphenylbenzo[f]quinoxaline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound also acts as a photosensitizer in photodynamic therapy, generating reactive oxygen species upon light activation, which induces oxidative damage to cellular components .
Comparison with Similar Compounds
2,3-Diphenylquinoxaline: Similar in structure but lacks the fused benzene ring.
2,3-Diphenylbenzo[g]quinoxaline: Another isomer with a different arrangement of the fused rings.
Uniqueness: 2,3-Diphenylbenzo[f]quinoxaline is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Properties
IUPAC Name |
2,3-diphenylbenzo[f]quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-3-10-18(11-4-1)22-23(19-12-5-2-6-13-19)26-24-20-14-8-7-9-17(20)15-16-21(24)25-22/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMULDPVEJSZHIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)N=C2C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303884 | |
Record name | 2,3-diphenylbenzo[f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10322-25-5 | |
Record name | NSC163177 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-diphenylbenzo[f]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIPHENYL-5,6-BENZOQUINOXALINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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